molecular formula C9H12FN B13549887 (4-Ethyl-3-fluorophenyl)methanamine

(4-Ethyl-3-fluorophenyl)methanamine

Cat. No.: B13549887
M. Wt: 153.20 g/mol
InChI Key: UDBOSWVFGCEDLW-UHFFFAOYSA-N
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Description

(4-Ethyl-3-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FN It is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-3-fluorophenyl)methanamine typically involves the introduction of the ethyl and fluorine substituents onto the phenyl ring, followed by the formation of the methanamine group. One common method involves the reaction of 4-ethyl-3-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-3-fluorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces amine derivatives.

Scientific Research Applications

(4-Ethyl-3-fluorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Ethyl-3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethyl and fluorine substituents can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethyl-3-fluorophenyl)methanamine is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(4-ethyl-3-fluorophenyl)methanamine

InChI

InChI=1S/C9H12FN/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5H,2,6,11H2,1H3

InChI Key

UDBOSWVFGCEDLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CN)F

Origin of Product

United States

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